5'-O-Dmt-2'-O-methyl-inosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

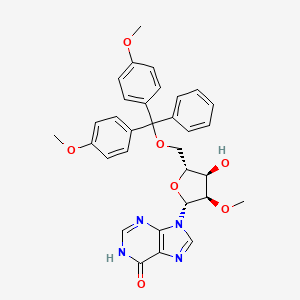

5’-O-Dimethoxytrityl-2’-O-methyl-inosine is a modified nucleoside that has gained attention in various scientific fields. It is a derivative of inosine, a purine nucleoside, and is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of the ribose sugar. This compound is primarily used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine typically involves multiple steps:

Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of inosine is protected using a dimethoxytrityl chloride reagent under basic conditions to form the 5’-O-Dimethoxytrityl-inosine.

Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base such as sodium hydride to yield 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.

Industrial Production Methods

In an industrial setting, the production of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Methylation: Large quantities of inosine are subjected to protection and methylation reactions in reactors designed for bulk chemical synthesis.

Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.

化学反応の分析

Types of Reactions

5’-O-Dimethoxytrityl-2’-O-methyl-inosine undergoes various chemical reactions, including:

Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Substitution: The compound can participate in nucleophilic substitution reactions at the 2’ position.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for the removal of the dimethoxytrityl group.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products

Free Nucleoside: Deprotection yields 2’-O-methyl-inosine.

Substituted Derivatives: Substitution reactions yield various 2’-substituted derivatives depending on the nucleophile used.

科学的研究の応用

RNA Synthesis and Modification

1.1 Role in Oligonucleotide Synthesis

5'-O-Dmt-2'-O-methyl-inosine is primarily utilized in the synthesis of modified oligonucleotides. The incorporation of 2'-O-methyl modifications enhances the stability and binding affinity of RNA molecules, making them suitable for therapeutic applications such as antisense oligonucleotides and small interfering RNAs (siRNAs) .

1.2 Enhanced Thermal Stability

Research indicates that the incorporation of 2'-O-methylated nucleotides, including this compound, can modulate the thermal stability of RNA duplexes. This property is crucial for optimizing the potency of siRNA, as it influences the efficiency of gene silencing .

Therapeutic Applications

2.1 Antiviral and Anticancer Properties

Modified nucleosides like this compound are being explored for their potential antiviral and anticancer activities. These compounds can be designed to mimic natural nucleosides while providing enhanced efficacy against viral infections and cancer cell proliferation .

2.2 Immune Evasion Mechanisms

Studies have shown that specific modifications at the 5' cap of mRNA, including those involving 2'-O-methylation, can influence protein production levels in a cell-specific manner. This mechanism is crucial for developing therapies that evade immune detection, thereby enhancing the therapeutic window of mRNA-based treatments .

Molecular Diagnostics

3.1 Development of Diagnostic Tools

The unique properties of this compound make it an excellent candidate for use in molecular diagnostics. Its ability to form stable complexes with complementary sequences allows for improved sensitivity in detecting specific RNA targets .

3.2 Labeling and Detection

Functionalized versions of this compound can be synthesized to include spectroscopic reporter groups, facilitating real-time monitoring of RNA interactions in various biological contexts . This capability is instrumental in advancing our understanding of gene expression and regulation.

Case Studies and Research Findings

作用機序

The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, where it may affect the stability and function of the resulting oligonucleotides. The presence of the 2’-O-methyl group enhances the stability of the nucleoside against enzymatic degradation, making it useful in various biological applications.

類似化合物との比較

Similar Compounds

- 2’-O-Methyl-5’-O-dimethoxytrityl-adenosine

- 2’-O-Methyl-5’-O-dimethoxytrityl-guanosine

- 2’-O-Methyl-5’-O-dimethoxytrityl-cytidine

Uniqueness

5’-O-Dimethoxytrityl-2’-O-methyl-inosine is unique due to its specific modifications, which confer enhanced stability and unique chemical properties. The combination of the dimethoxytrityl protecting group and the 2’-O-methyl modification makes it particularly useful in the synthesis of stable and functional oligonucleotides.

生物活性

5'-O-Dmt-2'-O-methyl-inosine, a modified nucleoside, has garnered attention for its unique chemical properties and biological activities. This compound, characterized by a dimethoxytrityl (DMT) protecting group at the 5' position and a methyl group at the 2' position of the ribose sugar, plays an essential role in various biochemical applications, particularly in molecular biology and medicinal chemistry.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent methylation. The general synthetic route includes:

- Protection of the 5' Hydroxyl Group : Using dimethoxytrityl chloride under basic conditions.

- Methylation of the 2' Hydroxyl Group : Employing methyl iodide in the presence of a strong base like sodium hydride.

This synthesis allows for the creation of a stable nucleoside that can be further utilized in oligonucleotide synthesis and other biological applications.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Its incorporation into nucleic acids can enhance stability against enzymatic degradation, making it particularly useful in therapeutic applications such as antiviral and anticancer drug development. The presence of the 2'-O-methyl group significantly increases resistance to ribonucleases, which is crucial for maintaining the integrity of nucleic acid-based therapies .

1. Oligonucleotide Synthesis

This compound is widely used as a building block in the synthesis of modified oligonucleotides. These oligonucleotides are essential for various applications, including gene therapy and antisense oligonucleotide therapies.

2. Antiviral and Anticancer Research

Research indicates that this modified nucleoside shows promise in developing therapeutic agents targeting viral infections and cancer cells. Its enhanced stability allows for prolonged activity within biological systems, which is critical for effective treatment regimens .

3. Nucleic Acid Interactions

Studies have demonstrated that this compound can influence nucleic acid interactions, which is vital for the design of nucleic acid-based probes and sensors. This capability opens avenues for diagnostic applications and molecular recognition studies.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

| Compound Name | Modifications | Stability | Applications |

|---|---|---|---|

| 2’-O-Methyl-5’-O-dimethoxytrityl-adenosine | 2’-O-Methyl | High | Antisense therapies |

| 2’-O-Methyl-5’-O-dimethoxytrityl-guanosine | 2’-O-Methyl | High | Gene therapy |

| 2’-O-Methyl-5’-O-dimethoxytrityl-cytidine | 2’-O-Methyl | High | Oligonucleotide synthesis |

The uniqueness of this compound lies in its specific modifications that enhance its stability and functional properties compared to other modified nucleosides.

Case Study 1: Antiviral Activity

In a study assessing the antiviral potential of modified nucleosides, researchers found that incorporating this compound into oligonucleotides significantly increased their efficacy against viral replication in vitro. This was attributed to its enhanced resistance to degradation by cellular enzymes .

Case Study 2: Cancer Treatment

Another investigation explored the use of this compound in designing antisense oligonucleotides targeting oncogenes. The results indicated that oligonucleotides containing this compound exhibited improved stability and higher cellular uptake compared to unmodified counterparts, leading to more effective gene silencing .

特性

IUPAC Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFBGUCGEWPHRA-QWOIFIOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。